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An In-depth Technical Guide to the Core Differences Between Deoxyandrographolide and

Andrographolide

Executive Summary

Andrographolide and 14-deoxyandrographolide are the two principal diterpenoid lactones

isolated from the medicinal plant Andrographis paniculata. While structurally similar, the

absence of a hydroxyl group at the C-14 position in deoxyandrographolide results in

significant differences in their physicochemical properties, biological activities, and

pharmacokinetic profiles. Andrographolide generally exhibits more potent anti-inflammatory and

anticancer effects, whereas deoxyandrographolide often shows a better safety profile and, in

some cases, superior antiviral and immunomodulatory activity.[1][2][3][4] This guide provides a

detailed comparison of their chemical characteristics, biological efficacy, and underlying

mechanisms of action, supported by quantitative data, experimental protocols, and pathway

visualizations for researchers and drug development professionals.

Chemical and Physicochemical Properties
The fundamental difference between the two molecules lies in their chemical structure.

Andrographolide possesses three hydroxyl groups at positions C-3, C-19, and C-14.[5] In

contrast, 14-deoxyandrographolide lacks the hydroxyl group at the C-14 position.[5][6] This

single molecular variation influences their polarity and solubility, which in turn affects their

bioavailability and biological interactions.
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Andrographolide (AGL) 14-Deoxyandrographolide (DAG)

Key Structural Difference

C₂₀H₃₀O₅

Contains hydroxyl (-OH) group at C-14

C-14 Hydroxyl Group

Present

C₂₀H₃₀O₄

Lacks hydroxyl (-OH) group at C-14

Absent

Click to download full resolution via product page

Table 1: Comparative Physicochemical Properties

Property Andrographolide
14-
Deoxyandrographo
lide

Reference(s)

Molecular Formula C₂₀H₃₀O₅ C₂₀H₃₀O₄ [7]

Molecular Weight 350.4 g/mol 334.4 g/mol [8]

Solubility

Slightly soluble in

water; soluble in

methanol, ethanol,

acetone.

Less polar than

andrographolide due

to the absence of one

hydroxyl group.

[5][7]

Appearance
White crystalline

powder
Crystalline solid [9]

Comparative Biological Activities
Both compounds exhibit a wide spectrum of pharmacological effects, including anti-

inflammatory, antiviral, anticancer, and immunomodulatory activities.[5] However, their potency

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b149799?utm_src=pdf-body-img
https://www.researchgate.net/figure/Molecular-structure-of-a-andrographolide-b-deoxyandrographolide_fig1_235718876
https://pubchem.ncbi.nlm.nih.gov/compound/Andrographolide
https://www.researchgate.net/figure/Chemical-structure-of-deoxyandrographolide-and-andrographolide_fig1_355044297
https://www.researchgate.net/figure/Molecular-structure-of-a-andrographolide-b-deoxyandrographolide_fig1_235718876
https://www.scilit.com/publications/6714eb7236af647c428d2126f5e623e5
https://www.researchgate.net/figure/Chemical-structure-of-deoxyandrographolide-and-andrographolide_fig1_355044297
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


often differs significantly.

Anti-inflammatory Activity
Andrographolide is generally considered to have more potent anti-inflammatory activity than its

deoxy-analogue.[3] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa

B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3][10]

Andrographolide can form a covalent adduct with the p50 subunit of NF-κB, preventing its

binding to DNA and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and

iNOS.[3]

// Nodes LPS [label="LPS / TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor

[label="TLR4 / TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex",

fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="p50-p65-IκBα\n(Inactive)",

fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="p50-p65\n(Active NF-κB)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled,

fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory

Mediators\n(TNF-α, IL-6, iNOS, PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Andrographolide [label="Andrographolide", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges LPS -> Receptor; Receptor -> IKK [label="Activates"]; IKK -> IkB

[label="Phosphorylates IκBα for degradation"]; IkB -> NFkB_active [label="Releases"];

NFkB_active -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [style=invis]; // for

positioning NFkB_active -> Transcription [label="Binds to DNA"]; Transcription -> Cytokines

[label="Induces"];

// Inhibition Andrographolide -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335",

dir=T, arrowhead=tee, style=dashed]; Andrographolide -> NFkB_active [label="Blocks DNA

Binding", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee, style=dashed]; }

caption: Andrographolide's inhibition of the pro-inflammatory NF-κB pathway.

Table 2: Comparative Anti-inflammatory Activity (IC₅₀ Values)
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Inflammatory
Mediator

Andrographoli
de

Deoxyandrogr
apholide

Assay Details Reference(s)

Nitric Oxide (NO) 7.4 µM

Data not

specified, but

activity is

generally lower

than

andrographolide.

LPS-induced

RAW264.7

macrophages

[3][11]

TNF-α 23.3 µM

Data not

specified, but

activity is

generally lower

than

andrographolide.

LPS-induced

RAW264.7

macrophages

[3][11]

PGE₂ 8.8 µM
Data not

specified.

LPS-induced

RAW264.7

macrophages

[11]

Antiviral Activity
In contrast to its anti-inflammatory profile, 14-deoxyandrographolide has demonstrated more

potent activity against certain viruses. For instance, in a study against Foot-and-Mouth Disease

Virus (FMDV), deoxyandrographolide showed a lower EC₅₀ and a higher selectivity index (SI)

compared to andrographolide, indicating greater potency and safety.[1] Both compounds were

found to inhibit the viral 3C protease (3Cpro), an enzyme essential for the virus's life cycle.[1]

Table 3: Comparative Antiviral Activity
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Virus
Compoun
d

EC₅₀ (µM) IC₅₀ (µM)
Selectivit
y Index
(SI)

Cell Line
Referenc
e(s)

FMDV
Andrograp

holide
52.18

67.43

(3Cpro)
2.23 BHK-21 [1]

FMDV

14-

Deoxyandr

ographolid

e

36.47
25.58

(3Cpro)
9.22 BHK-21 [1]

HSV-1
Andrograp

holide
-

8.28 µg/mL

(virucidal)
- - [12]

HSV-1

14-

Deoxyandr

ographolid

e

- - - - [12]

HIV

14-

Deoxyandr

ographolid

e

Exhibits

activity
- - - [12]

Anticancer and Immunomodulatory Activity
Andrographolide has been more extensively studied for its anticancer properties and generally

shows greater cytotoxic activity against a broad range of cancer cell lines compared to

deoxyandrographolide.[2][4] However, both molecules, along with 14-deoxy-11,12-

didehydroandrographolide, have been shown to possess immunostimulatory properties, such

as augmenting the proliferation of human peripheral blood lymphocytes (HPBLs) and inducing

Interleukin-2 (IL-2).[2]

Table 4: Comparative Anticancer and Immunomodulatory Effects
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Activity
Andrographoli
de

14-
Deoxyandrogr
apholide

Details Reference(s)

Anticancer

Potent activity on

diverse cancer

cell lines (e.g.,

HT-29 colon

cancer).

Less potent than

andrographolide.

Dichloromethane

fraction of A.

paniculata

extract

[2][4]

Immunostimulato

ry

Enhances HPBL

proliferation and

IL-2 induction.

Enhances HPBL

proliferation and

IL-2 induction.

Tested on human

peripheral blood

lymphocytes

[2]

Pharmacokinetic Profiles
Pharmacokinetic studies reveal differences in the absorption, distribution, metabolism, and

excretion of the two compounds. Data from clinical studies in healthy volunteers show that after

oral administration of A. paniculata extract, both compounds are absorbed, but their plasma

concentrations and time to reach maximum concentration can vary.[13][14] These differences

are critical for determining appropriate dosing regimens and predicting therapeutic efficacy.

Table 5: Comparative Pharmacokinetic Parameters in Humans (Single Oral Dose)
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Parameter
Andrographoli
de

14-
Deoxyandrogr
apholide

Dosing Details Reference(s)

Tₘₐₓ (h) ~1.5 ~1.5

High-dose A.

paniculata

extract (106.68

mg

andrographolide

equivalent)

[13]

Cₘₐₓ (ng/mL) ~72.1 ± 28.7 ~4.2 ± 3.4

Lower-dose A.

paniculata

extract (60 mg

andrographolide

equivalent)

[13]

Metabolism

Undergoes

biotransformation

into conjugated

glucuronide and

sulfate

metabolites.

Also undergoes

biotransformation

.

Phase II

metabolic

pathways

[13][14]

Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and

individual patient metabolism.

Key Experimental Methodologies
In Vitro Antiviral Activity Assay (FMDV)
This protocol is based on the methodology used to determine the EC₅₀ of andrographolides

against the Foot-and-Mouth Disease Virus.[1]

1. Cell Culture: Baby Hamster Kidney (BHK-21) cells are seeded in 96-well plates and grown

until 80-90% confluency is reached.

2. Compound Preparation: Andrographolide and 14-deoxyandrographolide are dissolved in

a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to
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the desired final concentrations in the cell culture medium.

3. Infection and Treatment: The cell monolayers are washed, and then the virus (FMDV

serotype A) is added. Simultaneously, the cells are treated with the various concentrations of

the test compounds.

4. Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24

hours).

5. Quantification of Viral Load: After incubation, total RNA is extracted from the cells. The

amount of FMDV RNA is quantified using Reverse Transcription quantitative Polymerase

Chain Reaction (RT-qPCR).

6. Data Analysis: The percentage of viral inhibition is calculated relative to untreated, virus-

infected control cells. The 50% effective concentration (EC₅₀) is determined by plotting the

percentage of inhibition against the compound concentrations and fitting the data to a dose-

response curve.
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Nitric Oxide (NO) Inhibition Assay
This protocol is a standard method for assessing anti-inflammatory activity by measuring the

inhibition of NO production in macrophages.[10][11]
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1. Cell Culture: RAW264.7 murine macrophage cells are seeded in 96-well plates and

allowed to adhere.

2. Treatment and Stimulation: Cells are pre-treated with various concentrations of

andrographolide or deoxyandrographolide for a short period (e.g., 1-2 hours).

Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) and interferon-

gamma (IFN-γ).

3. Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

4. NO Measurement: The concentration of nitrite (a stable product of NO) in the culture

supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to

form a purple azo compound, and its absorbance is measured spectrophotometrically

(typically at 540 nm).

5. Data Analysis: A standard curve using sodium nitrite is generated to calculate the nitrite

concentrations. The percentage of NO inhibition is determined relative to stimulated but

untreated cells. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response

curve.

Conclusion
The core difference between deoxyandrographolide and andrographolide—the C-14 hydroxyl

group—has profound implications for their therapeutic potential. Andrographolide stands out for

its superior anti-inflammatory and anticancer activities, primarily through potent inhibition of the

NF-κB pathway.[3][4] Conversely, 14-deoxyandrographolide demonstrates a more favorable

profile in certain antiviral applications, with a higher selectivity index suggesting a better

therapeutic window.[1] Their shared immunomodulatory effects further highlight their potential

in treating a range of diseases.[2] For drug development professionals, understanding these

distinct structure-activity relationships is crucial for selecting the appropriate lead compound

and for designing novel derivatives with enhanced efficacy and safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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